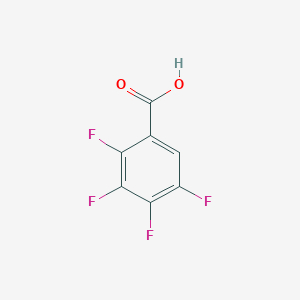

2,3,4,5-Tetrafluorobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,5-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKRXQKJTIYUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304992 | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-31-6 | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1201-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid from Tetrafluorophthalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,5-tetrafluorobenzoic acid, a crucial intermediate in the development of fluoroquinolone antibiotics and other advanced materials, through the decarboxylation of tetrafluorophthalic acid.[1][2][3] This document details various synthetic methodologies, presents quantitative data in a comparative format, and offers a detailed experimental protocol for a high-yield synthesis route.

Core Synthesis Pathway: Decarboxylation

The fundamental chemical transformation for producing this compound from tetrafluorophthalic acid is a selective decarboxylation reaction. This process involves the removal of one of the two carboxylic acid groups from the tetrafluorophthalic acid molecule as carbon dioxide (CO₂), yielding the desired mono-carboxylic acid product. The reaction is typically facilitated by heat and can be influenced by the choice of solvent and catalyst.

Caption: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthetic Methods

Several methods for the decarboxylation of tetrafluorophthalic acid have been reported, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. The selection of an appropriate method depends on factors such as desired purity, scalability, and available resources. A summary of key methods is presented below for easy comparison.

| Method | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1 | Dimethyl sulfoxide (B87167) (DMSO) | Triethylamine (B128534) | 115-120 | 35-40 min | 94 | [4] |

| 2 | Tri-n-butylamine | None (reagent and solvent) | 130 | 4 h | 81.6 | [1][5] |

| 3 | Water | Tri-n-butyl trifluoromethanesulfonate (B1224126) ammonium (B1175870) salt | 140-170 | 3-10 h | High (not specified) | [2] |

| 4 | Water | Sulfuric acid, Calcium hydroxide | 160 | 21 h | 90.2 | [6] |

| 5 | Water | None | 190 | 5 h | 94.5 | [3] |

Detailed Experimental Protocol: High-Yield Synthesis in DMSO

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on a high-yield method utilizing dimethyl sulfoxide (DMSO) as a solvent and triethylamine as a catalyst.[4]

Materials:

-

3,4,5,6-Tetrafluorophthalic acid

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Demineralized water

-

n-Butyl ether

-

Sulfuric acid (99%)

-

Anhydrous sodium sulfate

-

Activated carbon (e.g., Darco S-51)

Equipment:

-

Two-liter reaction flask

-

Heating mantle with stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a two-liter flask, add 58 g of 3,4,5,6-tetrafluorophthalic acid. To this, add 230 ml of dimethyl sulfoxide (DMSO) followed by 11.5 ml of triethylamine.[4]

-

Heating: Heat the mixture to 115-120°C over a period of 20 minutes with stirring. Maintain this temperature for an additional 35-40 minutes.[4]

-

Cooling and Quenching: After the reaction is complete, cool the flask in an ice bath. Once cooled, add 580 ml of demineralized water, followed by 250 ml of n-butyl ether and 350 ml of toluene.[4]

-

Acidification: Cautiously add 3.5 ml of 99% sulfuric acid to the mixture while stirring and maintaining a cool temperature with the ice bath.[4]

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with toluene (580 ml and then 290 ml).[4]

-

Washing: Combine all the organic layers and wash them three times with 150 ml portions of 2% aqueous sulfuric acid.[4]

-

Drying and Decolorizing: Dry the organic layer over 60 g of anhydrous sodium sulfate. Add 11.5 g of activated carbon (Darco S-51) to the dried solution.[4]

-

Isolation and Purification: Filter the mixture to remove the drying agent and activated carbon. Concentrate the filtrate under reduced pressure using a rotary evaporator. Dry the resulting solid in a vacuum oven at 50-60°C for seven hours. This procedure should yield approximately 44.3 g (94%) of this compound with a melting point of 77-80°C.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound via the decarboxylation of tetrafluorophthalic acid is a well-established process with multiple effective methodologies. The choice of solvent and catalyst significantly influences the reaction efficiency and yield. The detailed protocol provided herein for the DMSO/triethylamine method offers a reliable and high-yielding route for laboratory-scale synthesis. For industrial applications, factors such as solvent recovery and waste management should be carefully considered when selecting a synthetic strategy.

References

- 1. Preparation of this compound -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 2. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzoic Acid (CAS: 1201-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrafluorobenzoic acid, with the CAS number 1201-31-6, is a polyfluorinated aromatic carboxylic acid. Its unique electronic properties, conferred by the presence of four fluorine atoms on the benzene (B151609) ring, make it a crucial building block in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry.[1] The high electronegativity of fluorine can significantly alter the lipophilicity, metabolic stability, and binding affinity of target molecules, making this compound a valuable intermediate in drug discovery and development.[2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectroscopic analysis, and its primary applications in medicinal chemistry, with a focus on the synthesis of fluoroquinolone antibiotics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 1201-31-6 | [3][4] |

| Molecular Formula | C₇H₂F₄O₂ | [3][4] |

| Molecular Weight | 194.08 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 85-87 °C | [6][7] |

| Boiling Point | 135-137 °C at 23 Torr | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| pKa | 2.53 ± 0.10 (Predicted) | [5] |

| Density | 1.5165 g/cm³ (Estimate) | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. One common method involves the decarboxylation of tetrafluorophthalic acid. Below are detailed experimental protocols for its synthesis.

Experimental Protocol: Synthesis from Tetrafluorophthalic Acid

This method involves the selective decarboxylation of tetrafluorophthalic acid using tri-n-butylamine.

Materials:

-

Tetrafluorophthalic acid

-

Tri-n-butylamine

Procedure:

-

In a three-necked round-bottom flask, combine 4 grams of tetrafluorophthalic acid with 35 mL of tri-n-butylamine.[8]

-

Heat the mixture to 130°C and maintain this temperature for 4 hours with stirring.[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.[8]

-

Due to the high cost of tri-n-butylamine, it is recommended to recycle it. This can be achieved by adding a 20% sodium hydroxide (B78521) solution and separating the layers. The aqueous layer containing the sodium salt of this compound is then acidified with 36% hydrochloric acid to precipitate the product.[9]

-

The crude product can be purified by sublimation to obtain a high-purity final product.[8]

Another established method for the synthesis of this compound involves a multi-step process starting from tetrachlorophthalic anhydride (B1165640) and aniline. This process includes condensation, fluorination, hydrolysis, and decarboxylation steps.[10]

Experimental Workflow: Synthesis of this compound

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the aromatic proton and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the chemical shifts influenced by the fluorine substituents.

-

¹⁹F NMR: Due to the four fluorine atoms, the ¹⁹F NMR spectrum provides detailed structural information through fluorine-fluorine and fluorine-proton couplings. The wide chemical shift range of ¹⁹F NMR allows for clear resolution of the signals for each fluorine atom.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group, and a strong absorption band around 1700 cm⁻¹ for the C=O stretching vibration.[12] Additional peaks corresponding to C-F and C=C aromatic stretching vibrations are also present.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound shows a molecular ion peak (M⁺·) at m/z 194.[13] Common fragmentation patterns for carboxylic acids include the loss of ·OH (M-17) and ·COOH (M-45).[14] For its derivatives, such as 2,3,4,5-tetrafluorobenzoyl chloride, a prominent peak is observed at m/z 195, corresponding to the stable tetrafluorobenzoyl cation.[15]

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceuticals, particularly third-generation fluoroquinolone antibiotics.[16][17]

Synthesis of Fluoroquinolone Antibiotics

This compound serves as a precursor for the synthesis of potent antibacterial agents such as Ofloxacin (B1677185) and Levofloxacin (B1675101).[9][18][19][20][21] The general synthetic route involves the conversion of this compound to its corresponding acyl chloride, followed by a series of condensation and cyclization reactions.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[18][22][23][24] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death. The fluorine atom at the C-6 position and the substituent at the C-7 position of the quinolone ring system, which is introduced using intermediates derived from this compound, are critical for the potent antibacterial activity.[25]

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[5]

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its versatile reactivity and the unique properties it imparts to target molecules have solidified its role in the development of potent pharmaceuticals, particularly fluoroquinolone antibiotics. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications, offering a valuable resource for professionals in the field of drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. This compound 99 1201-31-6 [sigmaaldrich.com]

- 5. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3,4-Trifluorobenzoic acid, 2-methyloct-5-yn-4-yl ester [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. CN100412075C - Process for preparing L-ofloxacin and ofloxacin - Google Patents [patents.google.com]

- 10. This compound | 1201-31-6 [chemicalbook.com]

- 11. azom.com [azom.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. This compound | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. Page loading... [wap.guidechem.com]

- 18. WO2005123746A1 - Methods for preparation of levofloxacin and ofloxacin - Google Patents [patents.google.com]

- 19. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]

- 20. CN103360410A - Preparation method of ofloxacin - Google Patents [patents.google.com]

- 21. CN101519361A - Preparation process of lavo-ofloxacin and ofloxacin - Google Patents [patents.google.com]

- 22. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR [m.chemicalbook.com]

- 25. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3,4,5-Tetrafluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,4,5-Tetrafluorobenzoic acid (C₇H₂F₄O₂), a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₂F₄O₂ with a molecular weight of 194.08 g/mol .[1] The key spectroscopic data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~8.1 | Multiplet | - | H-6 |

| ¹H | ~11.5 | Broad Singlet | - | -COOH |

| ¹³C | ~165 | Singlet | - | C=O |

| ¹³C | ~145 (d) | Doublet | J(C,F) ≈ 250 | C-F |

| ¹³C | ~142 (d) | Doublet | J(C,F) ≈ 250 | C-F |

| ¹³C | ~138 (d) | Doublet | J(C,F) ≈ 250 | C-F |

| ¹³C | ~135 (d) | Doublet | J(C,F) ≈ 250 | C-F |

| ¹³C | ~120 | Multiplet | - | C-1 |

| ¹³C | ~110 | Multiplet | - | C-6 |

| ¹⁹F | -138 to -140 | Multiplet | - | F-2 or F-5 |

| ¹⁹F | -150 to -152 | Multiplet | - | F-3 or F-4 |

| ¹⁹F | -153 to -155 | Multiplet | - | F-4 or F-3 |

| ¹⁹F | -160 to -162 | Multiplet | - | F-5 or F-2 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3000 | Broad | O-H Stretch | Carboxylic Acid O-H |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid C=O |

| ~1630 | Medium | C=C Stretch | Aromatic Ring |

| ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-F Stretch | Aryl Fluoride |

| ~1000 | Strong | C-F Stretch | Aryl Fluoride |

| ~930 | Medium, Broad | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment | Fragment Ion |

| 194 | ~80 | Molecular Ion | [C₇H₂F₄O₂]⁺ |

| 177 | 100 (Base Peak) | Loss of OH | [C₇HF₄O]⁺ |

| 149 | ~50 | Loss of COOH | [C₆HF₄]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided in this section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

Internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C; Trifluoroacetic acid or hexafluorobenzene (B1203771) for ¹⁹F)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of the appropriate internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to cover the expected range for aromatic fluorine compounds (e.g., -100 to -180 ppm). A relaxation delay of 1-2 seconds and a sufficient number of scans (e.g., 64-256) are generally adequate.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H and ¹⁹F spectra.

-

Analyze the multiplicities and coupling constants.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample (solid)

-

FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Derivatizing agent (optional, e.g., diazomethane (B1218177) or BSTFA for esterification/silylation to improve volatility)

-

Suitable solvent (e.g., methanol, acetonitrile)

-

GC-MS system with an electron ionization source

-

Capillary GC column suitable for acidic or derivatized compounds (e.g., a polar-deactivated phase like DB-FFAP or a standard non-polar phase like DB-5ms for derivatized analytes)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a suitable volatile solvent.

-

(Optional) If derivatization is required, follow a standard protocol for esterification or silylation. For example, add an excess of the derivatizing agent and allow the reaction to proceed to completion.

-

-

GC-MS Instrument Setup:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL in splitless or split mode.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound or its derivative.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways based on the observed mass spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3,4,5-Tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 2,3,4,5-Tetrafluorobenzoic acid. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where this compound serves as a critical intermediate.

Molecular Structure and Bonding

This compound (C₇H₂F₄O₂) is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with four consecutive fluorine atoms and a carboxyl group. The molecule's geometry and electronic properties are dictated by the interplay between the planar, aromatic ring, the strongly electron-withdrawing fluorine substituents, and the carboxylic acid functional group.

The core of the molecule is a nearly planar hexagonal benzene ring. The four fluorine atoms and the carbon of the carboxylic acid group are attached to adjacent carbon atoms of this ring. The high electronegativity of the fluorine atoms exerts a powerful inductive electron-withdrawing effect (-I) on the aromatic system. This effect reduces the electron density of the benzene ring, influencing its reactivity and the acidity of the carboxyl group.

In the solid state, the molecules of this compound typically form centrosymmetric dimers through intermolecular hydrogen bonding between the carboxylic acid groups of two separate molecules. This is a common structural motif for carboxylic acids.

While specific, experimentally determined bond lengths and angles from crystallographic data (CCDC Number: 881267) are not publicly available without access to the Cambridge Structural Database, typical values for similar fluorinated aromatic compounds can be inferred.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂F₄O₂ | |

| Molecular Weight | 194.08 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 85-87 °C | |

| Boiling Point | 135-137 °C (at 23 Torr) | |

| pKa (Predicted) | 2.53 ± 0.10 | |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | Aromatic H: Multiplet, downfield shift. Carboxylic Acid H: Broad singlet, ~12 ppm. | |

| ¹³C NMR | Carboxylic C=O: ~165-185 ppm. Aromatic C-F & C-C: Complex multiplets due to C-F coupling, ~115-150 ppm. | |

| ¹⁹F NMR | Four distinct signals for each fluorine atom, with complex splitting due to F-F coupling. | |

| Infrared (IR) Spectroscopy | O-H stretch (acid): Broad, ~2500-3300 cm⁻¹. C=O stretch: Strong, sharp, ~1700 cm⁻¹. C-F stretches: Strong, ~1000-1300 cm⁻¹. Aromatic C=C stretches: ~1400-1600 cm⁻¹. | |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 194. Key Fragments: m/z 177 ([M-OH]⁺), m/z 149 ([M-COOH]⁺). |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis from 3,4,5,6-Tetrafluorophthalic Acid

This protocol details the decarboxylation of 3,4,5,6-Tetrafluorophthalic acid to yield the target compound.

Procedure:

-

To a 2-liter flask, add 3,4,5,6-Tetrafluorophthalic acid (58 g).

-

Add dimethyl sulfoxide (B87167) (230 ml) followed by triethylamine (B128534) (11.5 ml).

-

Heat the mixture with stirring to 115-120 °C over a 20-minute period.

-

Maintain the temperature and continue stirring for an additional 35-40 minutes.

-

Cool the reaction mixture using an ice bath.

-

Add demineralized water (580 ml), followed by n-butyl ether (250 ml) and toluene (B28343) (350 ml).

-

Cautiously add 99% sulfuric acid (3.5 ml) while stirring and cooling.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with two portions of toluene (580 ml and 290 ml).

-

Combine all organic layers and extract with 2% aqueous sulfuric acid (3 x 150 ml).

-

Dry the resulting organic layer over anhydrous sodium sulfate (B86663) (60 g).

-

Add activated carbon (11.5 g), stir, and filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

Dry the resulting solid under vacuum at 50-60 °C for seven hours to yield this compound.

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The acidic proton may exchange with residual water in the solvent, leading to a broad signal or its disappearance.

-

¹³C NMR: Use proton broadband decoupling to obtain a spectrum with singlets for each carbon, though these will be split by fluorine. A longer acquisition time or a more concentrated sample may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a standard reference, such as CFCl₃ (0 ppm), for chemical shift referencing.

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.

3.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane. Derivatization to a more volatile ester (e.g., by reaction with diazomethane (B1218177) or a silylating agent) may be necessary to improve chromatographic performance and prevent thermal decomposition in the injector.

-

GC Conditions:

-

Injector: Split/splitless inlet, temperature set to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Visualizations

The following diagrams illustrate the molecular structure, intermolecular interactions, and analytical pathways related to this compound.

Solubility of 2,3,4,5-Tetrafluorobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,4,5-tetrafluorobenzoic acid in organic solvents. Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis, materials science, and other areas of chemical research. This document outlines the theoretical principles governing solubility, presents available data, and offers detailed experimental protocols for determining solubility in the laboratory.

Introduction to the Solubility of this compound

This compound is a fluorinated derivative of benzoic acid. The presence of four electron-withdrawing fluorine atoms on the aromatic ring significantly influences its physicochemical properties, including its acidity, lipophilicity, and, consequently, its solubility in various organic solvents. A thorough understanding of its solubility is essential for designing synthetic routes, developing purification methods such as crystallization, and formulating products.

Quantitative Solubility Data

As of late 2025, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative information suggests it has slight solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol.

To provide a predictive framework, the following table presents solubility data for the parent compound, benzoic acid, in several common organic solvents. This information can serve as a baseline for estimating the solubility behavior of its fluorinated analogue, keeping in mind that the high polarity and potential for hydrogen bonding of the tetrafluorinated compound may lead to different solubility profiles.

Table 1: Solubility of Benzoic Acid in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Molar Mass ( g/mol ) | Solubility (mol fraction, x₁) | Solubility ( g/100g solvent) |

| Acetone | 58.08 | 0.293 | 61.7 |

| Benzene | 78.11 | 0.098 | 15.3 |

| Carbon Tetrachloride | 153.82 | 0.034 | 6.7 |

| Cyclohexane | 84.16 | 0.012 | 1.7 |

| Ethanol | 46.07 | 0.281 | 72.8 |

| Ethyl Acetate | 88.11 | 0.205 | 34.1 |

| Heptane | 100.21 | 0.007 | 0.8 |

| Methanol | 32.04 | 0.315 | 120.2 |

| Toluene | 92.14 | 0.103 | 13.7 |

| Water | 18.02 | 0.0004 | 0.34 |

Data compiled from various sources, including the IUPAC-NIST Solubility Data Series.

Experimental Protocol for Determining Solubility

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method.[1][2][3][4] This protocol provides a detailed procedure for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[1]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has completely evaporated, weigh the vial containing the dry residue of this compound.

-

Alternatively, the concentration of the saturated solution can be determined using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

-

Analytical Method:

-

Determine the concentration of the saturated solution from the calibration curve.

-

Convert the concentration to the desired units (e.g., g/L, mol/L, or mole fraction).

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram outlines these logical relationships.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains to be fully documented, this guide provides the necessary theoretical background and detailed experimental procedures for researchers to determine these values. The "like dissolves like" principle suggests that polar solvents, particularly those capable of hydrogen bonding, are likely to be effective in dissolving this highly functionalized molecule. The provided experimental workflow offers a robust method for generating the precise solubility data required for advancing research and development involving this compound.

References

In-Depth Technical Guide: Thermal Stability of 2,3,4,5-Tetrafluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,5-Tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other advanced materials. The fluorine substituents significantly influence the molecule's physicochemical properties, including its thermal stability. Understanding the thermal behavior of this compound is critical for its application in drug development and materials science, particularly for processes involving elevated temperatures. This guide provides a detailed examination of its expected thermal properties, drawing parallels with pentafluorobenzoic acid, and outlines standard experimental protocols for its thermal analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and, for comparison, pentafluorobenzoic acid, is presented below.

| Property | This compound | Pentafluorobenzoic Acid |

| Molecular Formula | C₇H₂F₄O₂ | C₇HF₅O₂ |

| Molecular Weight | 194.08 g/mol | 212.07 g/mol |

| Melting Point | 85-87 °C | 100-102 °C[1] |

| Boiling Point | 220 °C (decomposes) | 220 °C[1] |

| Appearance | White crystalline powder | White crystalline powder[2] |

Thermal Stability and Decomposition

While specific TGA/DSC data for this compound is unavailable, the thermal behavior of pentafluorobenzoic acid provides valuable insights. Generally, fluorinated organic compounds exhibit high thermal stability due to the strength of the carbon-fluorine bond.

Upon heating, pentafluorobenzoic acid is stable under normal conditions but will decompose at elevated temperatures. The hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF).[3][4] A similar decomposition profile is anticipated for this compound.

The primary decomposition pathway for perfluorinated carboxylic acids is often initiated by decarboxylation (loss of CO₂).[5] For aromatic carboxylic acids, this can be followed by reactions of the resulting aryl radical. In the case of highly fluorinated benzoic acids, the elimination of HF is also a plausible decomposition route.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, e.g., from room temperature to 600 °C.

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, enthalpies of fusion, and other thermal transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere.

-

Temperature Program: A heat-cool-heat cycle is often employed. For example, the sample is heated from room temperature to a temperature above its melting point at a rate of 10 °C/min, then cooled at the same rate, and finally reheated. This helps to erase the sample's prior thermal history.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are observed as peaks. The melting point is typically taken as the onset or peak of the melting endotherm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Experimental workflow for thermal analysis.

Postulated Decomposition Pathway

Based on the known decomposition of similar fluorinated aromatic compounds, a plausible thermal decomposition pathway for this compound is proposed below.

Caption: Postulated thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is currently limited in the public domain, a comprehensive understanding of its likely behavior can be inferred from the analysis of closely related compounds such as pentafluorobenzoic acid. It is anticipated that this compound possesses high thermal stability, with decomposition occurring at elevated temperatures primarily through decarboxylation and potential elimination of hydrogen fluoride. For definitive quantitative data, experimental determination using standard thermal analysis techniques such as TGA and DSC is essential. The protocols and predictive models outlined in this guide provide a robust framework for researchers and drug development professionals to approach the thermal characterization of this and similar fluorinated compounds.

References

- 1. Pentafluorobenzoic acid CAS#: 602-94-8 [m.chemicalbook.com]

- 2. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2,3,4,5-Tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetrafluorobenzoic acid is a crucial fluorinated intermediate in the synthesis of a variety of high-value compounds, most notably fluoroquinolone antibiotics. The reactivity of its carboxylic acid group is significantly influenced by the presence of four electron-withdrawing fluorine atoms on the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of this carboxylic acid group, including its acidity, and its participation in key chemical transformations such as esterification, amide bond formation, and reduction. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to serve as a valuable resource for professionals in research and development.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry and materials science for modulating their chemical and biological properties. In this compound, the tetrafluorinated phenyl ring exerts a profound electronic effect on the carboxylic acid functionality. This guide delves into the chemical behavior of this important building block, focusing on the transformations of its carboxylic acid group.

Electronic Effects and Acidity

Key Reactions of the Carboxylic Acid Group

The electron-deficient nature of the carbonyl carbon, a consequence of the fluorine substituents, makes the carboxylic acid group of this compound a prime site for nucleophilic attack. This section details the primary reactions involving this functional group.

Conversion to Acyl Chloride

A common strategy to further enhance the reactivity of this compound is its conversion to the highly reactive 2,3,4,5-tetrafluorobenzoyl chloride. This transformation can be efficiently achieved using various chlorinating agents.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride using Triphosgene (B27547)

A solution of this compound (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF, 0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (B1671644) (50 mL) is added dropwise over 1 hour to a heated (353 K) mixture of triphosgene (5.5 g, 18.5 mmol) in 1,2-dichloroethane (30 mL). The reaction mixture is stirred for an additional 4 hours at the same temperature. After cooling to 273 K, the mixture is filtered. The product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained in the filtrate.[1]

| Parameter | Value |

| Yield | ~95 mol% |

| Temperature | 353 K |

| Reaction Time | 4 hours |

| Catalyst | N,N-dimethylformamide (DMF) |

| Solvent | 1,2-dichloroethane |

Table 1: Quantitative data for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride.

Figure 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride.

Esterification

The direct esterification of this compound with alcohols can be achieved under acidic catalysis, typically by heating the reactants in the presence of a strong acid like sulfuric acid. The enhanced electrophilicity of the carbonyl carbon in the fluorinated substrate facilitates this reaction.

General Experimental Protocol: Fischer Esterification

This compound is dissolved in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol). A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux for several hours. The reaction is monitored for completion. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed to remove unreacted acid and catalyst, dried, and concentrated to yield the ester.

| Reactant | Conditions | Product | Yield |

| Methanol | Reflux with H₂SO₄ catalyst | Methyl 2,3,4,5-tetrafluorobenzoate | High (specific data not found) |

| Ethanol | Reflux with H₂SO₄ catalyst | Ethyl 2,3,4,5-tetrafluorobenzoate | High (specific data not found) |

Table 2: Representative esterification reactions.

Figure 2: General workflow for Fischer esterification.

Amide Bond Formation

The formation of amides from this compound and amines is a critical transformation, particularly in the synthesis of pharmaceuticals. While this can be achieved by first converting the acid to its more reactive acyl chloride, direct amidation methods are also available, often employing coupling agents or catalysts.

General Experimental Protocol: Direct Amidation using a Coupling Agent

To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or DMF), a coupling agent (e.g., DCC with HOBt, or HATU) and a non-nucleophilic base (e.g., DIPEA) are added at 0°C. The desired amine is then added, and the reaction is allowed to warm to room temperature and stirred until completion. Work-up typically involves washing with acidic and basic aqueous solutions to remove byproducts and unreacted starting materials, followed by purification of the amide product.

| Amine | Coupling Agent | Conditions | Product | Yield |

| Primary/Secondary Amine | DCC/HOBt or HATU | 0°C to RT | Corresponding Amide | Generally high (specific data not found) |

Table 3: Representative direct amidation reaction.

Figure 3: Workflow for direct amide synthesis.

Reduction to Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2,3,4,5-tetrafluorobenzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

General Experimental Protocol: Reduction with LiAlH₄

A solution of this compound in a dry ethereal solvent (e.g., THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0°C under an inert atmosphere. The reaction mixture is then typically warmed to room temperature or heated to reflux to ensure complete reduction. After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base. The resulting solids are filtered off, and the organic filtrate is dried and concentrated to yield 2,3,4,5-tetrafluorobenzyl alcohol.

| Reducing Agent | Conditions | Product | Yield |

| LiAlH₄ | 0°C to reflux in THF | 2,3,4,5-Tetrafluorobenzyl Alcohol | High (specific data not found) |

Table 4: Representative reduction reaction.

Figure 4: Reduction of the carboxylic acid group.

Application in Fluoroquinolone Synthesis

This compound is a key starting material for the synthesis of many fluoroquinolone antibiotics. The general synthetic strategy involves the reaction of a derivative of this acid (often the acyl chloride or an ester) with a piperazine (B1678402) derivative, followed by cyclization and other functional group manipulations. The tetrafluorinated benzene (B151609) ring is a critical pharmacophore for the antibacterial activity of these drugs.

Figure 5: Generalized synthetic pathway to fluoroquinolones.

Conclusion

The carboxylic acid group of this compound exhibits enhanced reactivity due to the strong electron-withdrawing effects of the four fluorine substituents. This heightened reactivity makes it a versatile functional group for a range of important chemical transformations, including conversion to a highly reactive acyl chloride, esterification, amide bond formation, and reduction. The detailed protocols and reaction workflows provided in this guide are intended to be a valuable resource for chemists engaged in the synthesis of complex molecules, particularly in the field of drug discovery and development. The continued exploration of the reactivity of this and other fluorinated building blocks will undoubtedly lead to the development of new and improved chemical entities with significant applications.

References

A Foreword for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Fluorine Atoms in 2,3,4,5-Tetrafluorobenzoic Acid

The strategic incorporation of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science.[1][2][3][4] The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.[1][3][5][6] this compound stands as a premier example of a polyfluorinated building block, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7][8] This technical guide provides an in-depth analysis of how the quartet of fluorine atoms governs the properties and reactivity of the this compound scaffold, offering insights for its application in research and development.

Physicochemical Properties: A Quantitative Overview

The introduction of four fluorine atoms onto the benzoic acid core dramatically alters its fundamental properties. The strong electron-withdrawing nature of fluorine is the primary driver for these changes, impacting acidity, lipophilicity, and molecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₄O₂ | [9][10][11] |

| Molecular Weight | 194.08 g/mol | [9][10][11][12] |

| Appearance | White to pale yellow powder or colorless crystals.[10][13] | [10][13][14] |

| Melting Point | 85-87 °C | [13][15] |

| Boiling Point | 135-137 °C at 23 Torr | [13][14] |

| pKa (Predicted) | 2.53 ± 0.10 | [13] |

| Solubility | Slightly soluble in DMSO and Methanol.[13] | [13] |

| LogP | 1.8 - 1.94 | [9][14][16] |

The Influence of Tetra-Fluorination

-

Enhanced Acidity: The most striking feature is the increased acidity compared to benzoic acid (pKa ≈ 4.2)[6][17]. The four highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring and the carboxylic acid group. This stabilizes the resulting carboxylate anion, thereby lowering the pKa significantly to a predicted value of around 2.53.[1][13]

-

Modulated Lipophilicity: Fluorine substitution is a well-established method to increase a molecule's lipophilicity.[2][5] This property is critical in drug design as it can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, potentially improving bioavailability.[3][5]

-

Dominant Electronic Effects: The properties of the tetrafluorinated ring are dominated by the fluorine atoms' strong negative inductive effect (-I), which withdraws electron density through the sigma bond framework.[1] While fluorine also possesses a positive mesomeric effect (+M) through its lone pairs, the inductive effect is overwhelmingly dominant.[1] This net electron withdrawal deactivates the ring towards electrophilic substitution but makes it highly susceptible to nucleophilic aromatic substitution.

Reactivity and Synthetic Utility

The unique electronic landscape of this compound dictates its reactivity, making it a versatile synthon.

-

Reactions at the Carboxylic Acid: The carboxyl group undergoes standard transformations. It can be readily converted into more reactive species like acyl chlorides, or into esters and amides, providing a gateway for further molecular elaboration.[6][18] The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride is a common and crucial first step in many synthetic pathways.[18][19]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the tetrafluorinated ring makes it highly activated for SNAr reactions. This is a cornerstone of its utility, allowing for the introduction of various nucleophiles to build complex molecular architectures, a process that is difficult with non-fluorinated benzoic acid.

Applications in Drug Discovery and Materials Science

The distinct properties conferred by the fluorine atoms make this compound a high-value intermediate.

Medicinal Chemistry

The incorporation of the 2,3,4,5-tetrafluorophenyl moiety into drug candidates is a strategic move to enhance pharmacological profiles.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by enzymes such as the cytochrome P450 family.[5] Placing fluorine atoms at positions susceptible to metabolic oxidation can effectively block these pathways, thereby increasing a drug's half-life and bioavailability.[5]

-

Enhanced Target Binding: Fluorine's high electronegativity can lead to favorable dipole-dipole interactions and the formation of hydrogen bonds with biological targets like enzymes and receptors, which can significantly enhance binding affinity and selectivity.[3][5]

-

Key Intermediate for Fluoroquinolones: this compound is a critical intermediate for the synthesis of third-generation fluoroquinolone antibacterial drugs, including ofloxacin, lomefloxacin, and ciprofloxacin.[8][13][20] These antibiotics are vital in treating a wide range of bacterial infections.

Materials Science

The electronic properties imparted by the dense fluorine substitution are highly valuable in the development of advanced materials.

-

Liquid Crystals: The polarity and rigidity of the fluorinated ring structure make it a useful component in the synthesis of liquid crystal materials.[7][8][13]

-

Specialty Polymers and Resins: It is also employed in the production of specialty polymers and conductive materials where its thermal stability and specific electronic characteristics are advantageous.[7][8]

Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound.

Synthesis of this compound from Tetrafluorophthalic Acid

This method involves a selective decarboxylation of one of the two carboxylic acid groups.

-

Procedure:

-

To a suitable reaction flask, add 3,4,5,6-tetrafluorophthalic acid (1.0 eq).[21]

-

Add dimethyl sulfoxide (B87167) (DMSO) as a solvent, followed by a catalytic amount of triethylamine.[21]

-

Heat the mixture with stirring to 115-120 °C for approximately 35-40 minutes.[21]

-

Cool the reaction mixture using an ice bath.[21]

-

Perform an aqueous workup by adding demineralized water, followed by extraction with an organic solvent like a toluene/n-butyl ether mixture.[21]

-

Cautiously acidify the aqueous layer with sulfuric acid to precipitate the product.[21]

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[21]

-

The resulting solid is dried under vacuum to yield this compound. A typical yield is around 94%.[21]

-

Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride form using triphosgene (B27547) (BTC).[19]

-

Procedure:

-

Charge a 4-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser with triphosgene (BTC, 0.37 eq) and 1,2-dichloroethane (B1671644) as the solvent.[19]

-

Heat the mixture to 80 °C (353 K).[19]

-

Prepare a solution of this compound (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 5 mol %) in 1,2-dichloroethane.[19]

-

Add the acid solution dropwise to the heated BTC mixture over 1 hour.[19]

-

Continue stirring the reaction mixture at 80 °C for an additional 4 hours.[19]

-

Cool the mixture and filter to remove any unreacted BTC. The filtrate contains the product, 2,3,4,5-tetrafluorobenzoyl chloride, which can be purified by distillation under reduced pressure.[18][19] A yield of over 95% can be achieved with this method.[19]

-

Conclusion

The four fluorine atoms in this compound are not mere substituents; they are powerful modulators of the molecule's core properties. Through strong inductive effects, they dramatically increase acidity, enhance metabolic stability, and activate the aromatic ring for nucleophilic substitution. These fluorine-imparted characteristics establish this compound as an indispensable building block in the development of life-saving fluoroquinolone antibiotics and in the creation of advanced materials. A thorough understanding of the role of these fluorine atoms is paramount for chemists and researchers aiming to leverage this versatile intermediate for future innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sparrow-chemical.com [sparrow-chemical.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 11. scbt.com [scbt.com]

- 12. 2,3,4,5-Tetrafluorbenzoesäure 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound [chembk.com]

- 14. echemi.com [echemi.com]

- 15. This compound | 1201-31-6 [chemicalbook.com]

- 16. chemscene.com [chemscene.com]

- 17. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 18. benchchem.com [benchchem.com]

- 19. asianpubs.org [asianpubs.org]

- 20. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

experimental protocol for levofloxacin synthesis from 2,3,4,5-Tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the multi-step synthesis of Levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic, commencing from 2,3,4,5-Tetrafluorobenzoic acid. The outlined procedures are based on established chemical transformations and provide detailed methodologies for each key step.

Overall Synthesis Workflow

The synthesis of Levofloxacin from this compound is a sequential process involving the formation of a key benzoxazine (B1645224) intermediate, followed by the introduction of the N-methylpiperazine moiety. The general workflow is depicted below.

Caption: Overall synthetic route for Levofloxacin from this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

This protocol describes the conversion of the starting carboxylic acid to its more reactive acyl chloride derivative.

Materials:

-

This compound

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

-

Suspend this compound (1.0 eq.) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (e.g., 3 drops).

-

Slowly add oxalyl chloride (1.1 eq.) to the mixture at room temperature. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure to obtain an oil.

-

Add toluene to the residue and re-concentrate under reduced pressure to azeotropically remove any remaining oxalyl chloride.

-

The resulting 2,3,4,5-Tetrafluorobenzoyl chloride is used in the next step without further purification.[1]

Step 2: Synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(dimethylamino)acrylate

This step involves the condensation of the acyl chloride with an enamine to form a key intermediate.

Materials:

-

2,3,4,5-Tetrafluorobenzoyl chloride (from Step 1)

-

Ethyl 3-(dimethylamino)acrylate

-

Polar aprotic solvent (e.g., acetonitrile, ethyl acetate)

Procedure:

-

Dissolve Ethyl 3-(dimethylamino)acrylate (1.0 eq.) in the chosen polar solvent.

-

Cool the solution to 0-5°C.

-

Add a solution of 2,3,4,5-Tetrafluorobenzoyl chloride (1.0 eq.) in the same solvent dropwise, maintaining the temperature between 0°C and 20°C.

-

Allow the reaction to stir for 12 to 15 hours within this temperature range.[2]

-

The product is typically used in the next step in situ without isolation.[2]

Step 3: Synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-1-hydroxypropan-2-ylamino)acrylate

This crucial step introduces the chiral center required for Levofloxacin.

Materials:

-

Reaction mixture from Step 2

-

(S)-(+)-2-amino-1-propanol

Procedure:

-

To the reaction mixture from the previous step, add (S)-(+)-2-amino-1-propanol (1.0-1.2 eq.) dropwise while maintaining a cool temperature.

-

Stir the reaction until completion (monitoring by TLC or HPLC is recommended).

-

Upon completion, perform an aqueous workup. Typically, this involves washing the organic layer with a 10% aqueous sodium bicarbonate solution.[2]

-

Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[2] A yield of approximately 98% has been reported for this step.[2]

Step 4: Synthesis of (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylate

This intramolecular cyclization reaction forms the core heterocyclic structure of Levofloxacin.

Materials:

-

Product from Step 3

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., DMSO, DMF)

Procedure:

-

Dissolve the acrylate (B77674) derivative from Step 3 in a suitable solvent like DMSO.

-

Add a base, such as potassium carbonate (e.g., 1.5 eq.).

-

Heat the reaction mixture, for instance, to 50-90°C, and stir until the cyclization is complete.[3][4]

-

After cooling, the reaction mixture is typically poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

Step 5: Synthesis of (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylic acid (Levofloxacin Q-Acid)

This step involves the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ester from Step 4

-

Aqueous potassium hydroxide (B78521) or sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Suspend the ethyl ester from Step 4 (e.g., 900 mg) in ethanol (e.g., 20 ml).[5]

-

Add an aqueous solution of a base like potassium hydroxide (e.g., 500 mg in 5 ml of water).[5]

-

Heat the mixture to 50-60°C and maintain for approximately 3 hours.[5]

-

Distill off the solvent.

-

Add water to the residue and neutralize with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the Levofloxacin Q-Acid.[5] A yield of around 90% (810 mg from 900 mg) has been reported.[5] The product can be recrystallized from ethanol.[5]

Step 6: Synthesis of Levofloxacin

The final step is the nucleophilic aromatic substitution of the C-10 fluorine with N-methylpiperazine.

Materials:

-

Levofloxacin Q-Acid (from Step 5)

-

N-methylpiperazine

-

Solvent (e.g., DMSO)

Procedure:

-

In a reaction vessel, combine Levofloxacin Q-Acid (1.0 eq.) and N-methylpiperazine (2.0 eq.) in DMSO.[6]

-

Heat the reaction mixture to 80°C and stir until the starting material is consumed, as monitored by TLC.[6]

-

Cool the reaction mixture and pour it into water.

-

Adjust the pH to approximately 7.0 with a suitable acid.

-

The precipitated crude Levofloxacin is collected by filtration.

-

The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield Levofloxacin hemihydrate.[6]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Levofloxacin.

| Step No. | Reaction | Starting Material | Key Reagents | Product | Reported Yield |

| 1 | Acylation | This compound | Oxalyl Chloride, DMF | 2,3,4,5-Tetrafluorobenzoyl Chloride | High (used directly) |

| 2-3 | Condensation & Amine Exchange | 2,3,4,5-Tetrafluorobenzoyl Chloride | Ethyl 3-(dimethylamino)acrylate, (S)-(+)-2-amino-1-propanol | Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-((S)-1-hydroxypropan-2-ylamino)acrylate | ~98%[2] |

| 4 | Cyclization | Product from Step 3 | Base (e.g., K₂CO₃) | (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylate | 85-90%[7] |

| 5 | Hydrolysis | Product from Step 4 | Aqueous Base (e.g., KOH) | Levofloxacin Q-Acid | ~90%[5] |

| 6 | Piperazine Substitution | Levofloxacin Q-Acid | N-Methylpiperazine | Levofloxacin | High |

Logical Relationships Diagram

The following diagram illustrates the logical dependencies and transformations between the key chemical entities in the synthesis process.

Caption: Logical flow of chemical transformations in Levofloxacin synthesis.

References

- 1. US4782180A - Process for tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 2. KR100334462B1 - A process for producing ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3(S)-(1-hydroxyprop-2-ylamino)acrylate - Google Patents [patents.google.com]

- 3. WO2005123746A1 - Methods for preparation of levofloxacin and ofloxacin - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. prepchem.com [prepchem.com]

- 6. sciforum.net [sciforum.net]

- 7. CN101659669A - Method for preparing levofloxacin - Google Patents [patents.google.com]

preparation of 2,3,4,5-Tetrafluorobenzoyl chloride from 2,3,4,5-Tetrafluorobenzoic acid

Application Notes and Protocols: Preparation of 2,3,4,5-Tetrafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid. This versatile fluorinated building block is a key intermediate in the development of novel pharmaceuticals and advanced materials.[1] The presence of the tetrafluorinated phenyl ring imparts unique electronic properties and metabolic stability to target molecules, making it a valuable component in medicinal chemistry.[1]

The conversion of this compound to its corresponding acyl chloride is a fundamental transformation that can be achieved using several chlorinating agents.[1][2] This guide outlines the most common and effective methods, including the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC), providing a comparative analysis to aid in method selection.[1]

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent is critical and depends on factors such as reaction scale, desired purity, and safety considerations.[1] The following table summarizes the quantitative data for three prevalent methods.

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) |

| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) or Toluene (B28343) | 90-95°C | 1.5 - 5 hours | ~96%[3][4] |

| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane (B109758) or Toluene | Room Temperature | Overnight | High (not specified)[1][3][5] |

| Triphosgene (BTC) | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane (B1671644) | 80°C (353 K) | 4 hours | ~95%[6] |

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This method is a robust and widely used procedure for the synthesis of acyl chlorides.[7][8][9] It often uses an excess of thionyl chloride, which can also act as the solvent.[10]

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, add this compound (2.5 kg).[4]

-